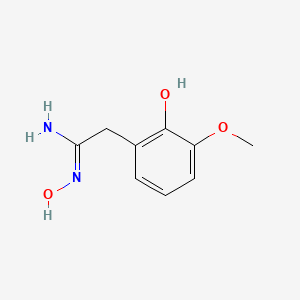
N'-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamide: is a chemical compound with the molecular formula C9H12N2O3. It is known for its unique structure, which includes both hydroxy and methoxy functional groups attached to a phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N’-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamide typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the desired ethanimidamide compound under acidic conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pH, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N’-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamide can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives, depending on the substituents introduced.
Scientific Research Applications
Chemistry: N’-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamide is used as a building block in organic synthesis. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of more complex molecules.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structure suggests it may interact with certain enzymes, making it a candidate for drug development studies.
Medicine: While specific medical applications are still under investigation, the compound’s potential as an enzyme inhibitor suggests it could be explored for therapeutic uses, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: In the industrial sector, N’-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamide may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N’-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamide involves its interaction with molecular targets such as enzymes. The hydroxy and methoxy groups can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. This inhibition can affect various biochemical pathways, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
- N’-hydroxy-2-(3-methoxyphenyl)ethanimidamide
- N’-hydroxy-2-(4-hydroxyphenyl)ethanimidamide
- N’-hydroxy-2-(2-nitrophenyl)ethanimidamide
Comparison: N’-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamide is unique due to the specific positioning of its hydroxy and methoxy groups on the phenyl ring. This positioning can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different biological activities and chemical reactivity, making it a distinct and valuable compound for research and industrial applications.
Properties
IUPAC Name |
N'-hydroxy-2-(2-hydroxy-3-methoxyphenyl)ethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-14-7-4-2-3-6(9(7)12)5-8(10)11-13/h2-4,12-13H,5H2,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSBCABAWZXYMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CC(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)C/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














